4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
Properties
Molecular Formula |
C8H4ClN3O2 |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-chloropyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H4ClN3O2/c9-6-4-1-2-5(8(13)14)12-7(4)11-3-10-6/h1-3H,(H,13,14) |
InChI Key |
PZTOWUDRKRXKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Ethyl Cyanoacetate and Thiourea
A patented method outlines a four-step synthesis starting from ethyl cyanoacetate and thiourea, involving:
- Formation of 2-sulfhydryl-4-amino-6-hydroxy pyrimidine by reaction of ethyl cyanoacetate with thiourea in ethanol with sodium ethylate as base.
- Conversion to 4-amino-6-hydroxy pyrimidine via ammoniacal nickel catalysis.
- Cyclization and chlorination steps using phosphorus oxychloride (POCl3) to yield 4-chloropyrrolo[2,3-d]pyrimidine.
- Final purification by recrystallization from toluene.
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| 2-sulfhydryl-4-amino-6-hydroxy pyrimidine synthesis | 80-85 | - | Variation in molar ratios affects yield |
| 4-chloropyrrolo[2,3-d]pyrimidine final product | 50-57 | 98.2-99.2 | Recrystallization improves purity |
This method emphasizes control of molar ratios, reaction temperatures (0-100 °C), and reaction times (8-10 hours reflux) to optimize yields.
Novel Four-Step Synthesis with Improved Yield and Purity
Another method improves upon previous routes by reducing reaction times and increasing overall yield and purity:
- Stepwise synthesis involving ethyl 2-cyano-4,4-diethoxybutanoate from bromoacetaldehyde diethylacetal.
- Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate.
- Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using POCl3 and sodium hydroxide neutralization.
- Higher overall yield (~67-68% theoretical for intermediates).
- High purity (>99.5% by HPLC) without additional purification.
- Reduced solvent use and waste generation.
- Shorter reaction times and safer conditions.
This process is industrially favorable due to its ecological and economical benefits.
The introduction of the carboxylic acid group at position 7 typically involves oxidation or hydrolysis steps starting from ester or aldehyde intermediates on the pyrido[2,3-d]pyrimidine scaffold.
Cyclocondensation Using Nanocatalysts
Recent literature reports a highly efficient method for synthesizing pyrido[2,3-d]pyrimidine-7-carboxylic acids via cyclocondensation:
- Reaction of 4-substituted phenylmethylidenepyruvic acids with 6-amino-1,3-dimethyluracil.
- Use of cadmium oxide nanoparticles as recyclable nanocatalysts.
- Performed under ethanol drop grinding at room temperature.
- High yields (96-98%).
- Short reaction times.
- Simplified workup.
- High product purity.
This nanocatalytic approach offers a green and sustainable alternative for preparing carboxylic acid derivatives of pyridopyrimidines.
Comparative Data Table of Preparation Methods
Research Outcomes and Analysis
The multi-step synthesis involving ethyl cyanoacetate and thiourea remains a robust route but suffers from moderate yields and longer reaction times. Optimization of molar ratios and reaction parameters can improve outcomes but still requires careful handling of reagents like POCl3.
The novel four-step synthesis demonstrates significant improvements in yield and purity, attributed to better control over reaction steps, reduced solvent use, and avoidance of harsh conditions. This method is industrially scalable and aligns with green chemistry principles.
The nanocatalytic approach for the carboxylic acid derivative offers a breakthrough in terms of reaction efficiency, sustainability, and product quality. The use of recyclable cadmium oxide nanoparticles and mild conditions makes it attractive for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper salts.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Key Structural Analogs and Substituent Effects
Key Observations :
- The 4-chloro substituent in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions compared to 4-oxo analogs .
- Pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) exhibit lower solubility due to nonpolar substituents, limiting bioavailability compared to pyrido analogs .
Key Observations :
- Microwave methods reduce reaction times from hours to minutes, critical for scaling production .
- Nanocatalysts (e.g., CdO NPs) outperform conventional acid catalysts in yield and sustainability .
Table 3: Antioxidant and Pharmacological Profiles
Key Observations :
- 4-Oxo analogs exhibit superior antioxidant activity due to keto-enol tautomerism, enhancing radical stabilization .
- The chloro substituent in the target compound may limit antioxidant efficacy compared to electron-donating groups (e.g., methoxy) but improves stability .
Biological Activity
4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a fused pyridine and pyrimidine ring structure with a chlorine atom at the 4th position and a carboxylic acid group at the 7th position. Its molecular formula is CHClNO, and it has a molecular weight of approximately 209.59 g/mol. The unique substitution pattern imparts distinct chemical properties that influence its biological activity.
Enzyme Inhibition
One of the primary mechanisms through which 4-chloropyrido[2,3-d]pyrimidine-7-carboxylic acid exerts its biological effects is through the inhibition of specific tyrosine kinases. These kinases are critical in various signaling pathways associated with cell proliferation and survival. By binding to the active sites of these enzymes, the compound disrupts phosphorylation processes essential for cellular functions, potentially making it a candidate for cancer therapy .
Anticancer Potential
Research has shown that 4-chloropyrido[2,3-d]pyrimidine-7-carboxylic acid can induce apoptosis in various cancer cell lines. For instance, studies indicate that it effectively inhibits cell proliferation in A431 vulvar epidermal carcinoma cells, demonstrating its potential as an anticancer agent . The structure-activity relationship (SAR) studies highlight that modifications at specific positions can significantly enhance its potency against cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib, indicating its potential for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Tyrosine Kinase Inhibition | Disrupts phosphorylation processes | |
| Induction of Apoptosis | Triggers programmed cell death | |
| COX-2 Inhibition | Reduces inflammation |
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, 4-chloropyrido[2,3-d]pyrimidine-7-carboxylic acid demonstrated significant cytotoxicity. The compound was tested against A431 cells and showed an IC value of approximately 50 µM. This indicates a promising therapeutic window for further development in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloropyrido[2,3-d]pyrimidine-7-carboxylic acid, and how can intermediates be characterized when commercial analytical data is unavailable?
- Methodology : A two-step synthesis is typically employed: (1) cyclization of substituted pyrimidine precursors under acidic conditions, followed by (2) chlorination using POCl₃ or PCl₃. For intermediates, use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular identity. Infrared (IR) spectroscopy can identify carboxylic acid functional groups. Note that commercial suppliers like Sigma-Aldrich often provide limited analytical validation, necessitating in-house verification .
Q. How does the presence of a carboxylic acid group at position 7 influence the solubility and reactivity of 4-chloropyrido[2,3-d]pyrimidine derivatives?
- Methodology : The carboxylic acid group enhances aqueous solubility at physiological pH, making it suitable for biological assays. Reactivity is modulated by the electron-withdrawing effect of the chlorine atom at position 4, which activates the pyrimidine ring for nucleophilic substitution. Use pH-dependent solubility tests (e.g., shake-flask method) and computational tools (e.g., DFT calculations) to predict reactivity .
Q. What safety protocols are critical when handling chlorinated pyrido[2,3-d]pyrimidine derivatives in the laboratory?
- Methodology : Wear PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential acute toxicity (Oral Tox. 3 classification). Waste disposal must follow hazardous chemical guidelines, including neutralization of residual chlorinating agents (e.g., POCl₃) before disposal .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and purity of 4-chloropyrido[2,3-d]pyrimidine-7-carboxylic acid derivatives?
- Methodology : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances regioselectivity. For example, Mont et al. (2004) achieved 85% yield for 4-chloropyrido derivatives using controlled microwave conditions (150°C, 300 W). Monitor reaction progress via TLC and optimize power settings to minimize decomposition .
Q. What strategies are effective for functionalizing the carboxylic acid group at position 7 to create prodrugs or targeted conjugates?
- Methodology : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amides or esters. For prodrugs, link the carboxylic acid to bioreversible protecting groups (e.g., pivaloyloxymethyl). Characterize conjugates via LC-MS and assess stability in simulated biological fluids (e.g., PBS at pH 7.4) .
Q. How do substituents at positions 4 (chlorine) and 7 (carboxylic acid) affect kinase inhibition selectivity in cancer cell lines?
- Methodology : Perform kinase profiling assays (e.g., ATPase activity for CDK9 inhibition). Compare IC₅₀ values of the parent compound with analogs lacking the carboxylic acid. For example, 4-chloro derivatives with ethyl groups at position 5 show enhanced selectivity for CDK9 over CDK2 due to steric and electronic effects .
Q. How should researchers address contradictory data on the biological activity of structurally similar analogs?
- Methodology : Conduct parallel assays under standardized conditions (e.g., MTT proliferation tests on pancreatic cancer cell lines). Use statistical tools (e.g., ANOVA with post-hoc tests) to validate differences. For example, ethyl-substituted analogs may show higher potency than methyl-substituted ones due to improved hydrophobic interactions .
Data Analysis & Experimental Design
Q. What computational methods are recommended for predicting the binding mode of 4-chloropyrido[2,3-d]pyrimidine-7-carboxylic acid to kinase targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target kinases (e.g., CDK9, PDB ID: 4BCF). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Focus on hydrogen bonding between the carboxylic acid and conserved lysine residues .
Q. How can researchers optimize reaction conditions to minimize byproducts during chlorination of pyrido[2,3-d]pyrimidine precursors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
